2'-HYDROXY-2-METHOXYCHALCONE
Overview
Description
2'-HYDROXY-2-METHOXYCHALCONE is a synthetic chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-HYDROXY-2-METHOXYCHALCONE typically involves the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2'-HYDROXY-2-METHOXYCHALCONE undergoes various chemical reactions, including:
Substitution: The presence of hydroxyl and methoxy groups allows for further functionalization through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium(III) nitrate in methanol.
Reduction: Yarrowia lipolytica yeast strains.
Substitution: Various electrophilic reagents depending on the desired functional group.
Major Products Formed:
Oxidation: Acetal and coumaranone derivatives.
Reduction: Dihydrochalcones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2'-HYDROXY-2-METHOXYCHALCONE involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and causing DNA damage.
Anti-inflammatory Activity: It inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
2'-HYDROXY-2-METHOXYCHALCONE can be compared with other chalcone derivatives, such as:
2-Hydroxy-3-methoxychalcone: Exhibits similar anticancer activity but with different potency and selectivity.
2-Hydroxy-4,6-dimethoxychalcone: Shows enhanced proapoptotic potential due to the presence of additional methoxy groups.
Flavokawain B: Another chalcone derivative with notable anticancer properties, causing cell cycle arrest in human oral carcinoma cells.
Uniqueness: this compound stands out due to its specific combination of hydroxyl and methoxy groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTIPKTZVAKPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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